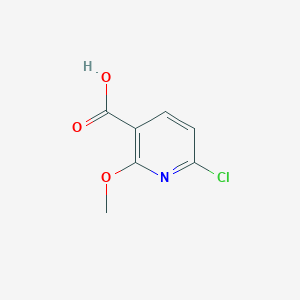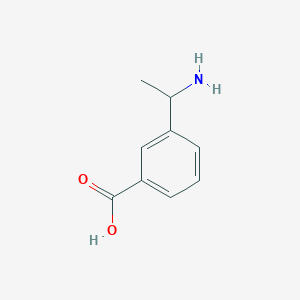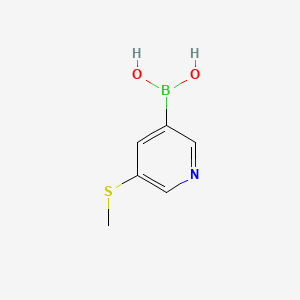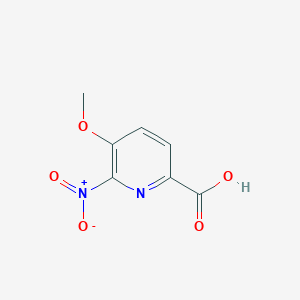
4-(Piperidin-4-yloxy)pyridine
Overview
Description
4-(Piperidin-4-yloxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a piperidine moiety via an oxygen atom
Mechanism of Action
Target of Action
Piperidine derivatives, which include 4-(piperidin-4-yloxy)pyridine, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives can exhibit a wide variety of biological activities, suggesting diverse modes of action depending on the specific derivative and its target .
Biochemical Pathways
Piperidine derivatives, in general, have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Piperidine derivatives have been associated with a wide range of effects due to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives have been found to exhibit a wide range of biological activities . For instance, some piperidine derivatives have been shown to inhibit specific enzymes and interact with various proteins
Cellular Effects
Some piperidine derivatives have been found to have significant inhibitory bioactivity in certain cell lines
Molecular Mechanism
Some piperidine derivatives have been found to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc
Dosage Effects in Animal Models
The effects of 4-(Piperidin-4-yloxy)pyridine at different dosages in animal models have not been reported. Piperine, a piperidine derivative, has been found to have therapeutic potential against various types of cancers when used alone or in combination with other drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yloxy)pyridine typically involves the nucleophilic substitution reaction of 4-chloropyridine with piperidine in the presence of a base. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same nucleophilic substitution reaction but optimized for large-scale production with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-4-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in further nucleophilic substitution reactions, where the piperidine moiety can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Modified pyridine compounds with different functional groups.
Scientific Research Applications
4-(Piperidin-4-yloxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine that serves as a fundamental building block in organic synthesis.
Pyridine: A basic heterocyclic aromatic compound with a nitrogen atom in the ring, widely used in pharmaceuticals and agrochemicals.
4-(Piperidin-1-yl)pyridine: A structurally similar compound with a piperidine ring directly attached to the pyridine ring.
Uniqueness: 4-(Piperidin-4-yloxy)pyridine is unique due to the presence of an oxygen atom linking the piperidine and pyridine rings. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-piperidin-4-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKDCRUEJJZIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592378.png)












